Ezeprogind disulfate

Description

Contextualization of Neurodegenerative Disease Pathophysiology

Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive dysfunction and loss of neurons within the central nervous system. These debilitating conditions lead to a spectrum of symptoms, including cognitive decline, motor deficits, and behavioral changes, severely impacting patients' quality of life and imposing a substantial burden on healthcare systems. While diverse in their specific clinical presentations and affected neuronal populations, many neurodegenerative diseases share common underlying pathological mechanisms clinicbarcelona.orgtechnologynetworks.commdpi.com. These include the aberrant accumulation of misfolded proteins, such as amyloid-beta (Aβ) and hyperphosphorylated tau, leading to the formation of toxic aggregates mdpi.comtandfonline.comneuroscirn.org. Other critical contributors to neurodegeneration involve oxidative stress, chronic neuroinflammation driven by activated glial cells, mitochondrial dysfunction, excitotoxicity, and impairments in cellular waste clearance pathways, particularly the autophagy-lysosomal system technologynetworks.comtandfonline.comneuroscirn.org. Despite extensive research, effective treatments that halt or reverse the neurodegenerative process remain elusive, with current therapeutic strategies often focused on managing symptoms rather than addressing the root causes of neuronal demise clinicbarcelona.orgtechnologynetworks.comneuroscirn.org.

Overview of Ezeprogind (B1666511) Disulfate as a Novel Research Compound

Ezeprogind disulfate, also known by its development code AZP2006, has emerged as a novel small molecule compound of significant interest in neurodegenerative research patsnap.comresearchgate.netnih.govalzprotect.commiamiherald.comalzprotect.comnih.govdcchemicals.comspringer.com. Developed as an orally active neurotrophic inducer and a potent neuroprotectant, this compound is designed to target fundamental mechanisms driving neurodegeneration across a range of disorders dcchemicals.comtargetmol.comtargetmol.comglpbio.comdcchemicals.com. Its therapeutic development is primarily focused on conditions such as Progressive Supranuclear Palsy (PSP), Alzheimer's disease (AD), and Parkinson's disease (PD) patsnap.comnih.govmiamiherald.comnih.govdcchemicals.comglpbio.comdcchemicals.com. Notably, Ezeprogind has received Orphan Drug Designation for PSP from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), underscoring its potential for addressing rare neurodegenerative conditions with unmet medical needs alzprotect.comalzprotect.compatsnap.com.

Rationale for In-Depth Academic Investigation of this compound

The rationale for the comprehensive academic investigation of this compound stems from its unique mechanism of action and promising preclinical and early clinical findings. Unlike many conventional approaches that target specific pathological markers, this compound aims to address the underlying cellular dysfunctions common to various neurodegenerative diseases dcchemicals.comtargetmol.comtargetmol.comglpbio.comdcchemicals.com.

Mechanism of Action: this compound functions by modulating the Progranulin (PGRN) and Prosaposin (PSAP) axis, thereby enhancing lysosomal health and promoting the clearance of misfolded proteins researchgate.netnih.govnih.gov. It stabilizes the PGRN-PSAP complex, which is crucial for lysosomal function and the degradation of pathological proteins, including amyloid-beta, tau, and alpha-synuclein (B15492655) researchgate.netnih.govnih.gov. By increasing progranulin secretion and enhancing its functional half-life, the compound promotes microglial homeostasis and mitigates neuroinflammation through the reduction of pro-inflammatory cytokine production, such as IL-1β and IL-6 caymanchem.com. Furthermore, this compound has demonstrated the ability to decrease tau hyperphosphorylation, a key pathological hallmark in tauopathies like PSP and AD researchgate.netnih.govnih.gov. It also inhibits the proteolysis of amyloid precursor protein (APP), thereby reducing the generation of amyloid-beta peptides caymanchem.com. In preclinical models, this compound has shown protective effects against Aβ-induced neuronal injuries, including cell death, dendritic network degradation, and loss of synapse integrity caymanchem.com. It also shows potential in reducing alpha-synuclein aggregation and preserving dopaminergic neurons, relevant to Parkinson's disease .

Preclinical Research Findings: Preclinical studies have provided compelling evidence for this compound's neuroprotective capabilities. In vitro experiments using primary rat cortical neurons exposed to Aβ1-42 demonstrated that Ezeprogind, at concentrations of 10, 50, and 100 nM, effectively reduced the secretion of pro-inflammatory cytokines IL-1β and IL-6 and decreased microglial activation caymanchem.com. The compound also inhibited Aβ1-42-induced neuronal cell death, dendritic network degradation, and loss of synapse integrity caymanchem.com. In vivo studies using the SAMP8 mouse model, a model of accelerated aging and dementia, showed that chronic administration of this compound (3 mg/kg/day) for eight months led to the prevention and reversal of cognitive decline, as measured by spatial alternation retention in the Y-maze task caymanchem.com. These studies also noted a reduction in hippocampal activated microglia following treatment caymanchem.com. Further preclinical investigations in tauopathy models indicated that this compound could decrease tau hyperphosphorylation, enhance neuronal survival, mitigate neuroinflammation, and promote synaptogenesis researchgate.netnih.govnih.gov. These findings collectively highlight the compound's multi-faceted approach to combating neurodegeneration by targeting key pathological pathways.

Early Clinical Study Outcomes: A Phase 2a clinical trial involving 36 patients with Progressive Supranuclear Palsy (PSP) provided encouraging clinical and biomarker signals of efficacy for this compound patsnap.comnih.govalzprotect.commiamiherald.comalzprotect.comnih.govpatsnap.comresearcher.life. The study aimed to evaluate the tolerability, pharmacokinetics, and impact on disease markers, and it met its primary endpoints, generating valuable safety data and supporting further investigation into its efficacy nih.govnih.gov. These positive outcomes were further reinforced by results from a subsequent 6-month open-label extension study, underscoring the compound's therapeutic potential alzprotect.commiamiherald.com.

Future Directions and Broader Applications: Building on these promising results, a Phase 2b/3 trial, known as PROMISE-PSP, is anticipated to commence by the end of 2024 to assess the long-term safety and efficacy of this compound in a larger cohort of PSP patients patsnap.comnih.govpatsnap.com. The compound's mechanism of action, which targets lysosomal dysfunction and tau pathology, suggests potential applications beyond PSP, including other tauopathies such as Alzheimer's disease and Parkinson's disease researchgate.netnih.govmiamiherald.comnih.govdcchemicals.comglpbio.comdcchemicals.comresearcher.life. Research efforts are also expanding to investigate this compound's effects in models of Parkinson's disease, particularly those associated with GBA1 mutations alzprotect.com.

Data Tables

Table 1: In Vitro Effects of this compound on Aβ1-42-Treated Primary Rat Cortical Neurons

| Experimental Condition | Ezeprogind Concentration | Effect on IL-1β/IL-6 Secretion | Effect on Microglial Activation | Effect on Neuronal Integrity (Cell Death, Dendritic Network, Synapse Integrity) |

| Aβ1-42 Treatment | N/A | Increased | Increased | Decreased |

| Aβ1-42 + Ezeprogind | 10 nM | Decreased | Decreased | Inhibited |

| Aβ1-42 + Ezeprogind | 50 nM | Decreased | Decreased | Inhibited |

| Aβ1-42 + Ezeprogind | 100 nM | Decreased | Decreased | Inhibited |

Table 2: Preclinical Efficacy of this compound in the SAMP8 Mouse Model

| Treatment Duration | Dose (mg/kg/day) | Effect on Spatial Alternation Retention (Y-maze) | Effect on Hippocampal Activated Microglia |

| 4 months | 3 | Improved | No significant decrease |

| 6 months | 3 | Reversed decline | Decreased |

| 8 months | 3 | Reversed decline | Decreased |

Table 3: Summary of Preclinical Findings in Tauopathy Models

| Investigated Parameter | Observed Effect of this compound |

| Tau Hyperphosphorylation | Decreased |

| Neuronal Survival | Enhanced |

| Neuroinflammation | Mitigated |

| Synaptogenesis | Promoted |

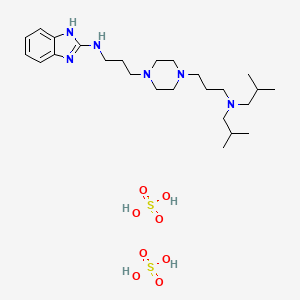

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N6.2H2O4S/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25;2*1-5(2,3)4/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28);2*(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYBNVHXNIZNBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N6O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616671-13-6 | |

| Record name | AZP-2006 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616671136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EZEPROGIND DISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L8UKH84T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Ezeprogind Disulfate and Analogues

Advanced Synthetic Routes for the Core Chemical Scaffold

The synthesis of the Ezeprogind (B1666511) core scaffold is a multi-step process that involves the construction of its constituent heterocyclic and aliphatic components, followed by their sequential assembly. While specific, detailed synthetic schemes are often proprietary and found within patent literature, a general retrosynthetic analysis suggests a convergent approach. businesswire.comwipo.int This typically involves the preparation of a 2-aminobenzimidazole fragment and a functionalized piperazine fragment, which are then coupled.

The benzimidazole portion can be synthesized through established methods, such as the condensation of o-phenylenediamine with a suitable C1 source, like cyanogen bromide or a protected aminonitrile, which becomes the 2-amino group. The N-alkylation of the benzimidazole ring with a bifunctional linker, such as 1-bromo-3-chloropropane, introduces the propyl chain necessary for subsequent coupling with the piperazine core.

The piperazine core is asymmetrically substituted. The synthesis of this fragment begins with piperazine itself, which undergoes sequential N-alkylation. One nitrogen is functionalized with the propyl chain destined to connect to the benzimidazole moiety. The other nitrogen is alkylated with a 3-(diisobutylamino)propyl group. This side chain can be prepared by the reaction of diisobutylamine with a 3-halopropyl amine or a related electrophile. The final step in the synthesis of the free base is the coupling of the N-(3-chloropropyl)benzimidazol-2-amine fragment with the N'-(3-(diisobutylamino)propyl)piperazine fragment via nucleophilic substitution. The synthesis is completed by forming the disulfate salt to improve the compound's physicochemical properties, such as solubility and stability.

Design and Rational Synthesis of Ezeprogind Disulfate Analogues

To investigate the structure-activity relationships of Ezeprogind and to understand the contribution of each structural component to its biological activity, a series of analogues have been designed and synthesized. researchgate.net A key study involved the creation of 13 analogues through pharmacomodulation of different parts of the scaffold. researchgate.netdoaj.org The rational design of these analogues focused on systematically altering the benzimidazole ring and the central piperazine core. researchgate.net

The synthesis of these analogues follows similar pathways to the parent compound, but utilizes modified building blocks. For example, to create analogues with substitutions on the benzimidazole ring, a substituted o-phenylenediamine would be used in the initial condensation step. To create analogues with different central cores, piperazine could be replaced with other cyclic diamines, such as homopiperazine or a conformationally restricted piperazine derivative.

Research findings indicate that while many of the synthesized analogues displayed comparable in vitro activity to Ezeprogind in assays measuring the metabolism of Amyloid Precursor Protein (APP), none demonstrated superior efficacy. researchgate.netdoaj.org Notably, when tested in more complex cellular models involving neuroprotection and neuroinflammation, Ezeprogind was found to be the only molecule that retained the full spectrum of desired activities. researchgate.netresearchgate.net This suggests that the specific combination of the benzimidazole, piperazine, and diisobutylamino moieties in Ezeprogind is critical for its complete biological profile.

Pharmacomodulation Approaches and Targeted Structural Modifications

Pharmacological modulation (pharmacomodulation) is a key strategy in medicinal chemistry to optimize the properties of a lead compound. For Ezeprogind, this has involved targeted structural modifications to its primary components. researchgate.net

The benzimidazole ring is a common pharmacophore in medicinal chemistry and offers several positions for substitution to modulate activity. Modifications can be made to either the benzene ring portion or the imidazole nitrogen atoms. Introducing electron-donating or electron-withdrawing groups onto the benzene ring can alter the electronic properties and metabolic stability of the molecule.

Below is a table summarizing potential synthetic strategies for modifying this ring system.

| Modification Type | Potential Substituents | Synthetic Strategy | Rationale |

| Aromatic Substitution | Halogens (F, Cl, Br), Alkyl, Methoxy | Start with a corresponding 4-substituted-1,2-phenylenediamine. | Modulate lipophilicity, metabolic stability, and electronic properties. |

| N-1 Alkylation/Arylation | Methyl, Ethyl, Benzyl | Direct alkylation of the N-1 position of the benzimidazole core using an appropriate alkyl halide. | Alter steric bulk and hydrogen bonding capacity. |

| Ring Fusion | Fused aromatic rings (e.g., naphthoimidazole) | Use of a diaminonaphthalene instead of o-phenylenediamine. | Increase planar surface area and explore new binding interactions. |

The piperazine ring acts as a central linker and its basic nitrogen atoms can significantly influence the pharmacokinetic properties of the molecule. Modifications have explored replacing the piperazine ring with other cyclic diamines to alter the geometry and basicity of the core. researchgate.net

The following table outlines strategies for these modifications.

| Modification Type | Example Core | Synthetic Strategy | Rationale |

| Ring Size Variation | Homopiperazine (diazepane) | Substitute piperazine with homopiperazine in the coupling steps. | Change the distance and angular orientation between the benzimidazole and side-chain moieties. |

| Conformational Restriction | Bridged piperazines, cis/trans-2,6-dimethylpiperazine | Utilize stereochemically defined piperazine derivatives. | Lock the molecule into a specific conformation to probe receptor binding requirements. |

| Carbon Backbone Substitution | C-methylpiperazine | Employ substituted piperazine starting materials. | Introduce chirality and steric bulk to explore stereoselective interactions. |

While Ezeprogind itself is an achiral molecule, the synthesis of certain analogues, particularly those with substitutions on the carbon atoms of the piperazine ring or the propyl linkers, would introduce chiral centers. The control of stereochemistry is a critical aspect of modern drug design, as different enantiomers or diastereomers of a chiral drug can have vastly different pharmacological and toxicological profiles.

Should a chiral analogue of Ezeprogind be designed, its synthesis would require stereoselective methods. For instance, the synthesis of a C-substituted piperazine analogue would necessitate an asymmetric synthesis approach to ensure the production of a single desired enantiomer. This could involve using a chiral pool starting material, employing a chiral auxiliary, or utilizing asymmetric catalysis. Such stereochemical control would be essential for defining the three-dimensional pharmacophore and understanding the specific conformational requirements for biological activity.

Molecular Mechanisms of Action of Ezeprogind Disulfate

Progranulin (PGRN) and Prosaposin (PSAP) Axis Modulation

A primary mechanism of Ezeprogind (B1666511) disulfate involves its interaction with progranulin (PGRN) and prosaposin (PSAP), two proteins critical for lysosomal health and neuronal function. nih.gov Ezeprogind acts as a molecular chaperone for the complex formed by these two proteins, thereby influencing lysosomal homeostasis and intracellular trafficking pathways. alzprotect.com

Ezeprogind disulfate directly binds to the complex formed by progranulin and prosaposin. nih.govconfex.com This binding stabilizes the PGRN-PSAP complex, a crucial interaction for its therapeutic action. alzprotect.comnih.govresearchgate.net By acting as a molecular chaperone, Ezeprogind reinforces the integrity of the full-length PGRN-PSAP complex, which is essential for its proper function and transport within the cell. alzprotect.com The physical interaction between PGRN and PSAP is mediated by the granulin (B1179632) motifs within PGRN and the linker region between saposin B and C in PSAP. nih.gov

The stabilization of the PGRN-PSAP axis by Ezeprogind is fundamental to restoring lysosomal homeostasis, which is often impaired in neurodegenerative diseases. alzprotect.comconfex.com PGRN and PSAP are both physiologically involved in crucial lysosomal processes, including lipid catabolism. confex.comresearchgate.net PSAP is a precursor to saposins, which are activators for various lysosomal enzymes involved in glycosphingolipid degradation. nih.govconfex.com

By ensuring the proper function of the PGRN-PSAP axis, Ezeprogind enhances the proteolytic capacity of lysosomes. alzprotect.com This improved function is critical for the clearance of accumulated toxic proteins and lipids, a common pathological hallmark of neurodegenerative conditions. alzprotect.com Notably, the neuroprotective properties of Ezeprogind have been shown to be dependent on the presence of both PGRN and PSAP. confex.comresearchgate.net

| Molecular Target/Process | Effect of this compound | Consequence for Cellular Function |

|---|---|---|

| PGRN-PSAP Complex | Acts as a molecular chaperone, stabilizing the complex. alzprotect.com | Maintains the integrity of the full-length complex for proper trafficking and function. alzprotect.com |

| Lysosomal Homeostasis | Restores balance and normal function. alzprotect.comconfex.com | Addresses a core pathology in many neurodegenerative diseases. alzprotect.com |

| Lysosomal Proteolytic Capacity | Boosts the ability of lysosomes to break down substrates. alzprotect.com | Enhances clearance of pathological protein aggregates and lipids. alzprotect.com |

| Glycosphingolipid Metabolism | Supports the degradation of glycosphingolipids via PSAP/saposins. nih.govconfex.com | Prevents the accumulation of toxic lipids within lysosomes. |

This compound enhances the efficient delivery of the intact PGRN-PSAP complex to the lysosomes. alzprotect.com The interaction between PGRN and PSAP begins in the endoplasmic reticulum, which is essential for the proper exit of PGRN from this organelle. researchgate.net Ezeprogind facilitates the trafficking of the complex through two main pathways. researchgate.net

At the extracellular level, it promotes the binding of the secreted PGRN-PSAP complex to cell surface receptors, including Sortilin and the mannose-6-phosphate (B13060355) receptor/low-density lipoprotein receptor-related protein 1 (M6PR/LRP1) complex. alzprotect.comresearchgate.net This interaction facilitates the endocytosis of the complex and its subsequent delivery to the lysosome. researchgate.net Intracellularly, Ezeprogind also supports the transport of the PGRN-PSAP complex through the Golgi-endosome-lysosome pathway, ensuring its correct targeting. researchgate.net This dual action on trafficking pathways is hypothesized to be central to its ability to improve lysosomal function.

Regulation of Tau Protein Metabolism and Pathology

In addition to its effects on the lysosomal system, this compound has been shown to directly impact the pathology of the Tau protein, a hallmark of a class of neurodegenerative disorders known as tauopathies. nih.govnih.gov

A key feature of tauopathies is the abnormal hyperphosphorylation of the Tau protein, which leads to its aggregation into neurofibrillary tangles. nih.govmdpi.com Preclinical studies in various models of tauopathy have demonstrated that treatment with Ezeprogind can significantly decrease Tau hyperphosphorylation. nih.govresearchgate.netnih.gov By reducing the levels of abnormally phosphorylated Tau, Ezeprogind addresses a critical step in the cascade of events that leads to neuronal dysfunction and death in these diseases. alzprotect.comnih.gov

| Aspect of Tau Pathology | Observed Effect of this compound | Potential Therapeutic Implication |

|---|---|---|

| Tau Hyperphosphorylation | Demonstrated reduction in preclinical models. nih.govresearchgate.netnih.gov | Interferes with an early and critical step in the formation of neurofibrillary tangles. nih.gov |

| Misfolded Protein Accumulation | Reduces accumulation of misfolded proteins. alzprotect.com | Lessens the overall burden of toxic protein species in the brain. |

| Protein Clearance | Enhances lysosomal clearance mechanisms. alzprotect.comresearchgate.net | Promotes the degradation and removal of pathological Tau aggregates. nih.gov |

Amyloid Precursor Protein (APP) Processing and Amyloid-β Homeostasis

This compound modulates the intricate processing of the amyloid precursor protein (APP), a key element in the pathogenesis of Alzheimer's disease. The compound was initially identified for its capacity to diminish the release of amyloid-beta (Aβ) species while concurrently increasing the levels of APP metabolites, indicating a significant influence on the amyloidogenic pathway.

Effects on Amyloid-β Secretion and Production Pathways

Research has demonstrated that this compound influences the secretion and production of Aβ peptides, which are central to the formation of amyloid plaques in Alzheimer's disease. The amyloidogenic pathway involves the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase. nih.gov this compound's mechanism appears to involve the modulation of these pathways, leading to a reduction in the generation of toxic Aβ species. nih.gov In preclinical models, treatment with Ezeprogind has been associated with a decrease in the levels of Aβ1-42 in the cortex. This suggests an interference with the amyloidogenic processing of APP, although the direct enzymatic inhibition of β- or γ-secretase has not been fully elucidated. The compound's primary action through the progranulin (PGRN) and prosaposin (PSAP) axis may indirectly affect APP processing by enhancing lysosomal clearance of misfolded proteins, including Aβ. nih.gov

Modulation of Carboxy-Terminal Fragment Processing of APP

The processing of APP results in the generation of various carboxy-terminal fragments (CTFs). The cleavage of APP by β-secretase produces a 99-amino acid C-terminal fragment (C99), which is a direct precursor to Aβ following cleavage by γ-secretase. Alternatively, cleavage by α-secretase within the Aβ domain generates an 83-amino acid C-terminal fragment (C83), a non-amyloidogenic pathway. nih.gov While direct studies detailing the specific modulation of APP-CTFs by this compound are limited, its demonstrated effect on reducing Aβ production implies an upstream influence on CTF processing. By promoting lysosomal function, this compound may enhance the degradation of amyloidogenic fragments like C99, thereby shunting APP processing away from the production of pathogenic Aβ peptides.

Immunomodulatory Effects and Neuroinflammation Mitigation

This compound exhibits significant immunomodulatory properties, primarily by attenuating the neuroinflammatory processes implicated in neurodegenerative diseases. This is achieved through its influence on microglial activation and the production of inflammatory signaling molecules.

Inhibition of Aberrant Microglial Activation

In the context of neurodegenerative diseases, microglia, the resident immune cells of the central nervous system, can become chronically activated, contributing to neuronal damage. This compound has been shown to reduce this aberrant microglial activation. nih.gov In in vitro models of amyloid-β-induced injury, treatment with Ezeprogind significantly decreased microglial activation. nih.gov Furthermore, in vivo studies have shown that chronic administration of Ezeprogind leads to a notable decrease in the activation state of microglia in both the cortex and hippocampus. This is morphologically characterized by a reduction in the size of the Iba1-positive microglial cell bodies. The inhibition of microglial activation is a key component of the neuroprotective effects of this compound.

Specific Interactions with Toll-like Receptor 9 (TLR9) Receptors

A specific molecular target underlying the immunomodulatory effects of this compound is the Toll-like Receptor 9 (TLR9). TLR9 is an intracellular receptor that, upon activation, triggers a signaling cascade leading to a potent proinflammatory response, including the production of cytokines. nih.gov Research has demonstrated that this compound acts as an antagonist to TLR9 activation. nih.gov The compound binds to prosaposin (PSAP), a cofactor of progranulin (PGRN), and this interaction inhibits the pro-inflammatory signaling mediated by TLR9. nih.gov By antagonizing TLR9, this compound directly curtails the initiation of a significant inflammatory pathway, which correlates with the observed reduction in IL-1β and IL-6 production. nih.gov This specific interaction highlights a key mechanism through which this compound exerts its neuroprotective and anti-inflammatory effects.

Neurotrophic Factor Induction and Neuronal Integrity Preservation

This compound functions as a neurotrophic inducer, targeting the underlying causes of neurodegeneration. nih.gov Its primary mechanism involves the stabilization of the progranulin-prosaposin complex, which enhances lysosomal function and reduces the accumulation of pathological proteins such as tau. researchgate.netresearchgate.net This activity forms the basis for its neuroprotective effects, including the enhancement of neuronal survival, promotion of synaptic plasticity, and preservation of specific neuronal populations. researchgate.net

This compound has been shown to significantly enhance the survival of neurons in various preclinical models of neurodegeneration. researchgate.net By modulating the PGRN-PSAP axis, the compound supports lysosomal homeostasis, a critical process for clearing cellular waste and maintaining neuronal health. Dysfunction of this pathway is a common feature in many neurodegenerative diseases. researchgate.net

In in vitro studies, this compound has demonstrated a dose-dependent protective effect on motor neurons damaged by glutamate. At concentrations ranging from 3 to 100 nM, the compound maintained motoneuron survival at levels corresponding to approximately 60% to 80% of that observed in undamaged control neurons. Furthermore, the neurite network of these neurons was also protected within a concentration range of 3 to 300 nM. Research has also indicated that nanomolar concentrations of this compound can significantly increase the survival of neurons, preserve the neurite network, and increase the number of synapses in cell cultures.

| Concentration (nM) | Effect on Neuronal Survival | Effect on Neurite Network |

|---|---|---|

| 3 - 100 | Maintained survival at 60-80% of control | Protected |

| 100 - 300 | Not specified | Protected |

In addition to promoting neuronal survival, this compound actively supports the formation and function of synapses, a process known as synaptogenesis. researchgate.net Preclinical studies have shown that treatment with this compound can lead to an increase in the number of synapses. This effect is closely linked to its ability to enhance the function of the progranulin-prosaposin pathway, which is involved in synaptic maintenance and plasticity. researchgate.net

The promotion of synaptogenesis is a key aspect of the therapeutic potential of this compound, as synaptic loss is an early and critical feature of many neurodegenerative disorders. By fostering the creation of new synaptic connections and preserving existing ones, the compound may help to maintain neural circuits and cognitive function.

| Compound | Observed Effect on Synapses | Underlying Mechanism |

|---|---|---|

| This compound | Increased number of synapses | Enhancement of the PGRN-PSAP axis |

This compound has also shown promise in protecting dopaminergic neurons, which are the primary cell type lost in Parkinson's disease. researchgate.net The neuroprotective effects of the compound are linked to its ability to increase levels of progranulin, which in turn can help to shield these vulnerable neurons from degeneration.

The mechanism of protection is thought to involve the enhancement of lysosomal clearance of toxic protein aggregates, such as α-synuclein, which are a hallmark of Parkinson's disease. By improving the cell's ability to degrade these harmful proteins, this compound may prevent the cascade of events that leads to dopaminergic cell death. While the protective effects on these neurons have been established, further quantitative studies are needed to fully delineate the extent of restoration and preservation of tyrosine hydroxylase-positive cells, a key marker for dopaminergic neurons.

| Compound | Effect on Dopaminergic Neurons | Proposed Mechanism |

|---|---|---|

| This compound | Protective effect | Increased progranulin levels and enhanced lysosomal clearance of α-synuclein |

Preclinical Pharmacodynamics and Efficacy Studies of Ezeprogind Disulfate in Disease Models

In Vitro Cellular Models of Neurodegeneration

Assessment in Neuronal and Glial Co-culture Systems (e.g., Primary Cortical Neurons with Microglia)

In preclinical evaluations, ezeprogind (B1666511) disulfate was assessed in co-culture systems of primary rat cortical neurons and microglia to mimic the cellular environment of the brain. These cultures were subjected to injury induced by amyloid-β 1-42 (Aβ1-42) oligomers, a key pathological hallmark of Alzheimer's disease. The studies investigated the neuroprotective effects of ezeprogind disulfate, focusing on several key markers of neuronal health and inflammation.

The presence of this compound demonstrated a significant increase in neuronal survival and preservation of the neurite network, as indicated by the stable expression of Microtubule-Associated Protein 2 (MAP2). Furthermore, the compound was found to protect synapses. The neuroprotective action of this compound was shown to be mediated by Progranulin (PGRN), as the effects were abolished when PGRN was blocked using an anti-PGRN antibody alzprotect.com. In these co-culture models, this compound also led to a decrease in the activation of microglia and reduced the release of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) alzprotect.com.

| Parameter Assessed | Effect of this compound | Mediating Factor |

|---|---|---|

| Neuronal Survival | Increased | Progranulin (PGRN) |

| Neurite Network (MAP2) | Preserved | Progranulin (PGRN) |

| Synapses | Protected | Not specified |

| Microglia Activation | Decreased | Not specified |

| Neuroinflammation (IL-1β, IL-6) | Reduced | Progranulin (PGRN) |

Evaluation in Human Neuroblastoma Cell Lines (e.g., SH-SY5Y-APPwt cells)

To investigate the effect of this compound on the metabolism of Amyloid Precursor Protein (APP), human neuroblastoma SH-SY5Y cell lines that overexpress wild-type APP (SH-SY5Y-APPwt) were utilized. These cells serve as a valuable in vitro model to study the processing of APP and the generation of amyloid-beta peptides.

Studies demonstrated that this compound was able to correct the metabolism of APP in these cells. Specifically, treatment with this compound resulted in a reduction of Aβ secretion and an increased expression of the carboxy-terminal fragments of APP alzprotect.com. Importantly, these effects were observed without inducing cytotoxicity in the SH-SY5Y-APPwt cells alzprotect.com.

Analysis of Amyloid-β Induced Neuroinflammation and Neuroprotection in Cell Cultures

The neuroprotective and anti-inflammatory properties of this compound were further analyzed in cell cultures subjected to amyloid-β-induced toxicity. In primary cortical neurons co-cultured with microglia, injury with Aβ1-42 oligomers led to significant neuronal loss, dendritic network reduction, and synapse loss, alongside a marked increase in microglia activity and the release of interleukins.

Treatment with this compound at nanomolar concentrations effectively counteracted these detrimental effects. It demonstrated significant neuroprotection by preserving neuronal integrity and reducing the inflammatory response triggered by Aβ1-42. The mechanism of this neuroprotective effect was linked to its ability to increase the levels of Progranulin (PGRN) alzprotect.com. When PGRN was absent, the beneficial effects of this compound were lost, highlighting the critical role of PGRN in mediating its neuroprotective and anti-inflammatory actions in this cellular model.

Investigation of Tau and APP Metabolism in Cellular Systems

This compound has been shown to effectively modulate both Tau and Amyloid Precursor Protein (APP) metabolism in cellular systems. In primary cortical neurons co-cultured with microglia and injured with Aβ1-42, this compound was the only molecule among several analogs that remained effective on both neuroprotection and neuroinflammation, as well as on Tau and APP metabolism alzprotect.com.

Specifically, in these co-culture systems, this compound significantly decreased the hyperphosphorylation of Tau protein alzprotect.com. The effect on Tau phosphorylation was partially dependent on the presence of Progranulin (PGRN) and its cofactor Prosaposin (PSAP), as the use of siRNA to block PGRN and/or PSAP partially abolished this effect alzprotect.com. Regarding APP metabolism, as mentioned previously, this compound demonstrated an ability to correct its processing in SH-SY5Y-APPwt cells by reducing Aβ secretion alzprotect.com.

In Vivo Animal Models of Neurological Disorders

Tauopathy Animal Models (e.g., Tau-overexpressing Mice)

The efficacy of this compound has been evaluated in transgenic mouse models of tauopathy, which are designed to recapitulate key aspects of human neurodegenerative diseases characterized by the accumulation of abnormal Tau protein.

One such model used is the THY-Tau22 transgenic mouse, which expresses a human 4R Tau isoform with G272V and P301S mutations. In a study involving these mice, the long-term administration of this compound was investigated for its protective effects against pathogenic Tau phosphorylation and associated cognitive deficits. Treatment with this compound for 3 months prevented the increase of Tau phosphorylation in the hippocampus of these mice alzprotect.com.

Another relevant model is the Senescence-Accelerated Mouse-Prone 8 (SAMP8), which displays age-related cognitive decline, hyperphosphorylation of Tau, and abnormal Aβ accumulation. In SAMP8 mice, chronic oral treatment with this compound was shown to reverse age-related cognitive decline. This functional improvement was associated with a reduction in Tau hyperphosphorylation (pTau T181) and lipid peroxidation in the hippocampus, as well as a decrease in Aβ1-42, IL-1β, and IL-6 levels in the cortex. The beneficial effects in this model were also linked to an increase in Progranulin (PGRN) levels alzprotect.comresearchgate.net.

| Animal Model | Key Pathological Feature | Effect of this compound | Associated Biomarker Changes |

|---|---|---|---|

| THY-Tau22 Mice | Human Tau Overexpression (G272V, P301S) | Prevented increased Tau phosphorylation | Not specified |

| SAMP8 Mice | Age-related Tau hyperphosphorylation and cognitive decline | Reversed cognitive decline and reduced Tau hyperphosphorylation | Increased PGRN; Reduced pTau (T181), Aβ1-42, IL-1β, IL-6, and lipid peroxidation |

Histopathological Analysis of Tau Pathology Reversal

Preclinical studies in tauopathy models have demonstrated the capacity of this compound to modulate the pathological hyperphosphorylation of the tau protein. nih.gov In the Senescence-Accelerated Mouse-Prone 8 (SAMP8) model, which exhibits age-related tau hyperphosphorylation, chronic treatment with this compound was shown to prevent the increase of tau phosphorylation in the hippocampus. nih.gov

Histopathological and biochemical analyses have been employed to substantiate these findings. Immunohistochemistry using antibodies specific to phosphorylated tau epitopes, such as AT8, AT100, and pS396, confirmed a reduction in tau pathology following treatment. nih.gov Furthermore, in vitro studies using primary rat cortical neurons injured with Aβ1-42 oligomers showed that this compound significantly decreased tau hyperphosphorylation, as detected by the AT100 antibody marker. mdpi.comnih.gov Western blot analysis of brain tissue from treated animals further corroborated these findings, showing a decrease in the accumulation of phosphorylated tau in both triton-soluble and insoluble fractions. nih.gov

Electrophysiological and Behavioral Correlates of Neurofibrillary Degeneration Mitigation

The mitigation of tau pathology by this compound is associated with significant improvements in cognitive and motor functions in preclinical models. jpreventionalzheimer.com In SAMP8 mice, a model that displays deficits in learning and memory alongside tau pathology, oral administration of this compound led to the restoration of cognitive performance. mdpi.comnih.gov

Behavioral improvements were quantified using a variety of standard neurological tests. The chronic treatment significantly increased spontaneous alternation in the Y-Maze test and the step-through latency in the Passive Avoidance test, indicating enhanced spatial working memory and long-term memory, respectively. mdpi.com Learning and memory were also evaluated using the Morris Water Maze test, where treated mice showed improved performance. nih.gov

While direct electrophysiological studies, such as the measurement of long-term potentiation (LTP), have not been extensively reported, the compound's mechanism is linked to pathways that support synaptic function. For instance, amyloid-beta peptides are known to inhibit LTP, and the neuroprotective effects of this compound counteract this pathology. nih.gov However, one study noted that the neuroprotective effect of this compound is not directly related to the regulation of the TRPC6 channel, which is involved in LTP. michaeljfox.org The observed behavioral benefits are thus considered a functional consequence of the compound's broader neuroprotective effects, including reduced neuroinflammation and preservation of synaptic integrity.

Alzheimer's Disease Animal Models (e.g., SAMP8 Mice, Transgenic Amyloid Models)

The efficacy of this compound has been evaluated in multiple animal models relevant to Alzheimer's disease (AD). A key model used is the Senescence-Accelerated Mouse-Prone 8 (SAMP8), a spontaneous model of accelerated aging that develops AD-like pathologies, including amyloid-beta (Aβ) deposition, tau hyperphosphorylation, neuroinflammation, and cognitive deficits. nih.govnih.gov In addition to the SAMP8 model, studies have utilized induced models, such as mice receiving intracerebral injections of the toxic Aβ₂₅₋₃₅ peptide fragment or Aβ₁₋₄₂ oligomers, to investigate the compound's neuroprotective capabilities against amyloid-driven pathology. nih.govmichaeljfox.org

Quantification of Amyloid Deposition and Metabolism Modulation

This compound has been shown to modulate the accumulation of misfolded proteins, including amyloid-beta. jpreventionalzheimer.com In preclinical studies involving the SAMP8 mouse model, biochemical analysis via ELISA was used to measure levels of Aβ₁₋₄₂ in the brain. mdpi.comnih.gov The results of these analyses demonstrated that long-term treatment with this compound led to a reduction in the levels of Aβ₁₋₄₂ in the cortex, indicating an effect on amyloid metabolism or clearance. nih.gov

Immunohistochemical and Biochemical Assessment of Neuroinflammation Reduction

A significant component of this compound's mechanism of action is the attenuation of neuroinflammation. springermedizin.de In animal models of AD, treatment has been shown to dramatically decrease the massive neuroinflammation associated with the pathology. nih.gov

Biochemical assessments have confirmed a reduction in key pro-inflammatory cytokines. In the cortex of SAMP8 mice, treatment resulted in decreased levels of Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). nih.gov These findings were mirrored in in vitro models where this compound reduced the release of these same cytokines from microglia-neuron co-cultures exposed to Aβ₁₋₄₂ oligomers. mdpi.comnih.gov

Immunohistochemical studies have provided further evidence of neuroinflammation reduction. Analysis of brain tissue from treated animals showed modulation of microglial markers. mdpi.comnih.gov Specifically, in vitro experiments identified a decrease in microglial activation using the OX-41 marker. mdpi.comnih.gov Immunohistochemistry for markers such as Iba1 (a general microglial marker) and NeuN (a neuronal marker) was also used to assess the inflammatory environment and neuronal health. mdpi.comnih.gov

| Marker | Model System | Method of Analysis | Observed Effect |

|---|---|---|---|

| IL-1β | SAMP8 Mice (in vivo) | ELISA | Reduced levels in cortex |

| IL-6 | SAMP8 Mice (in vivo) | ELISA | Reduced levels in cortex |

| Microglial Activation (OX-41) | Neuron-Microglia Co-culture (in vitro) | Immunocytochemistry | Reduced activation |

| Microglial Marker (Iba1) | SAMP8 Mice (in vivo) | Immunohistochemistry | Studied for assessment |

Morphological and Functional Preservation of Central Synapses and Neuronal Populations

This compound demonstrates significant neuroprotective effects by preserving the structure and function of neurons and synapses in the face of pathological insults. Chronic oral treatment in both the SAMP8 and Aβ-injection models was shown to prevent the loss of central neurons and synapses. nih.gov

In vitro studies provided a more detailed analysis of these protective effects. In primary rat cortical neurons co-cultured with microglia and injured by Aβ₁₋₄₂, nanomolar concentrations of this compound significantly increased neuronal survival. mdpi.comnih.gov Morphological integrity was also preserved; analysis of the dendritic network via MAP-2 immunostaining showed protection against Aβ-induced deterioration. nih.gov Furthermore, the number of synapses, quantified by immunostaining for the synaptic markers PSD95 and Synaptophysin (SYN), was significantly increased in the presence of the compound, highlighting its role in promoting synaptogenesis and maintaining synaptic connections. mdpi.comnih.gov

| Endpoint | Model System | Method of Analysis | Observed Effect |

|---|---|---|---|

| Neuronal Survival | Aβ₁₋₄₂-injured neurons (in vitro) | Cell Counting (MAP-2 staining) | Significantly increased |

| Neurite Network | Aβ₁₋₄₂-injured neurons (in vitro) | Immunocytochemistry (MAP-2) | Protected morphology |

| Synapse Number | Aβ₁₋₄₂-injured neurons (in vitro) | Immunocytochemistry (PSD95/SYN) | Significantly increased |

| Neuron & Synapse Loss | SAMP8 & Aβ-injection mice (in vivo) | Histology | Prevented loss |

Parkinson's Disease Animal Models (e.g., GBA1 Mutation Models)

The therapeutic potential of this compound is also being explored for Parkinson's disease (PD), particularly in cases linked to mutations in the GBA1 gene. michaeljfox.org Mutations in GBA1, which encodes the lysosomal enzyme glucocerebrosidase, are a major genetic risk factor for PD and are associated with α-synuclein accumulation. michaeljfox.org The rationale for using this compound in this context is based on its mechanism of enhancing lysosomal function, which may improve the clearance of pathogenic α-synuclein. michaeljfox.org

Preclinical development plans have outlined studies in cellular and animal models of GBA1-associated PD. michaeljfox.org The proposed study design includes the use of the SH-SY5Y human neuroblastoma cell line carrying the L444P mutation in GBA1 to assess target engagement. michaeljfox.org For in vivo proof-of-concept, the plan involves using aged animal models with a chemically induced chronic loss of GBA function, combined with bilateral infusion of α-synuclein protofibrils into the substantia nigra pars compacta, to replicate key features of the disease. michaeljfox.org

The central hypothesis of this research is that by stabilizing progranulin and enhancing lysosomal activity, this compound can protect dopaminergic neurons from α-synuclein accumulation and subsequent cell death. michaeljfox.org While preliminary results are cited as supporting this rationale, detailed data from these specific preclinical GBA1 and α-synuclein models are pending publication. michaeljfox.org

Reduction of Alpha-Synuclein (B15492655) (α-syn) Aggregation and Spreading

Ezeprogind's potential therapeutic applications extend to synucleinopathies such as Parkinson's disease, where the aggregation of alpha-synuclein is a central pathological feature. alzprotect.com Preclinical evidence suggests that by enhancing lysosomal clearance mechanisms, Ezeprogind may help reduce the accumulation of misfolded proteins, including alpha-synuclein. alzprotect.com The compound's multimodal action targets the underlying lysosomal impairment that contributes to the buildup of these toxic protein aggregates. alzprotect.com By improving the efficiency of cellular waste disposal systems, Ezeprogind is proposed to limit the cascades of inflammation and cell death driven by α-synuclein pathology. alzprotect.com This mechanism represents a potential strategy for modifying the disease course in conditions characterized by α-synuclein accumulation. alzprotect.com

| Pathological Marker | Observed Effect of Ezeprogind (AZP2006) | Proposed Mechanism | Relevance to Disease Models |

|---|---|---|---|

| Alpha-Synuclein (α-syn) | Potential reduction of pathology | Enhanced lysosomal clearance, limitation of inflammatory cascades | Parkinson's Disease and other synucleinopathies |

| Hyperphosphorylated Tau | Reduction observed | Improved lysosomal function, stabilization of PGRN-PSAP complex | Tauopathies (e.g., PSP, Alzheimer's Disease) |

| Amyloid-beta (Aβ) | Reduction in misfolded protein accumulation | Correction of APP metabolism, neuroprotection, anti-neuroinflammatory effects | Alzheimer's Disease |

Generalized Neurodegeneration and Accelerated Aging Models

Long-Term Effects on Age-Related Cognitive Decline

The efficacy of Ezeprogind in combating age-related cognitive decline has been specifically tested in the Senescence Accelerated Mouse-Prone 8 (SAMP8) model, which mimics accelerated aging. researchgate.net In these studies, chronic oral administration of Ezeprogind demonstrated a remarkable ability to prevent, protect, and restore age-related cognitive deficits. researchgate.net

Treated SAMP8 mice showed significant improvements in learning and memory, as evaluated by established behavioral tests. researchgate.net Specifically, performance in the Y-Maze Test and the Passive Avoidance Test was significantly increased following long-term treatment. researchgate.net These findings suggest that Ezeprogind can positively impact synaptic function and neuronal health, counteracting the cognitive impairments associated with the aging process. researchgate.net The neuroprotective properties of the compound are believed to have the potential to not only delay the progression of neurodegenerative diseases like Alzheimer's but also to reverse cognitive damage related to aging. researchgate.net

| Assessment Area | Test/Marker | Result of Ezeprogind Treatment |

|---|---|---|

| Cognitive Function | Y-Maze Test (Spontaneous Alternation) | Significantly Increased |

| Passive Avoidance Test (Step-through Latency) | Significantly Increased | |

| Neuronal Health | Neuron Survival | Significantly Increased |

| Synaptic Function | Enhanced | |

| Neurite Network | Significantly Increased | |

| Neuroinflammation | Proinflammatory Cytokines (IL-1β, IL-6) | Reduced |

| Pathological Proteins | Hyperphosphorylated Tau | Decreased |

Mitigation of Broad Neurodegenerative Lesions and Brain Atrophy

In various preclinical models, chronic treatment with Ezeprogind has been shown to reduce the loss of central synapses and neurons, key components of neurodegenerative lesions and brain atrophy. researchgate.netnih.gov In vitro studies using co-cultures of neurons and microglia exposed to amyloid-beta oligomers found that Ezeprogind significantly increased neuron survival, the neurite network, and the number of synapses at nanomolar concentrations. researchgate.net

Furthermore, the treatment dramatically decreased the massive neuroinflammation associated with the pathology in animal models. researchgate.netnih.gov This includes a reduction in microglia activation and the release of proinflammatory cytokines. researchgate.netnih.gov By enhancing neuronal survival, promoting synaptogenesis, and mitigating neuroinflammation, Ezeprogind addresses multiple facets of the neurodegenerative process, suggesting its potential to mitigate the development of broad brain lesions and subsequent atrophy. nih.govresearchgate.net

Preclinical Pharmacokinetic and Metabolic Characterization of Ezeprogind Disulfate

Absorption Profiles and Bioavailability in Preclinical Species

Preclinical data indicate that ezeprogind (B1666511) disulfate is rapidly absorbed following oral administration in animal models. researchgate.netresearchgate.net While specific bioavailability percentages for ezeprogind disulfate are not extensively detailed in publicly available literature, the rapid appearance of the parent compound and its primary metabolite, M2, in plasma is a consistent finding. researchgate.netresearchgate.net

The absorption characteristics of this compound are a key area of investigation. Factors influencing its oral bioavailability, such as intestinal permeability and first-pass metabolism, are under evaluation to fully characterize its absorption profile.

Table 1: Oral Bioavailability of a Structurally Related Compound

| Compound | Species | Oral Bioavailability (%) |

| HUHS015 (Ezeprogind Analog) | Rat | 7.2 |

Note: Data for a structural analog of ezeprogind is provided for context, as specific oral bioavailability data for this compound is not currently available in the public domain. researchgate.net

Distribution Dynamics Across Biological Compartments, Including Brain Penetration

Following absorption, this compound and its M2 metabolite undergo wide distribution to various tissues throughout the body. researchgate.netresearchgate.net This extensive distribution suggests that the compound reaches multiple biological compartments, which is a significant characteristic for a drug targeting neurodegenerative diseases.

A critical aspect of the distribution profile of a neurotherapeutic agent is its ability to cross the blood-brain barrier (BBB). While preclinical studies have confirmed that this compound is distributed to the brain, detailed quantitative data, such as brain-to-plasma concentration ratios, have not been fully disclosed in published research. The extent of brain penetration is a key determinant of the compound's potential efficacy in treating central nervous system disorders.

Table 2: Tissue Distribution of this compound and its M2 Metabolite

| Species | Tissue | Compound/Metabolite | Distribution |

| Preclinical Models | Various Tissues | This compound | Widely Distributed |

| Preclinical Models | Various Tissues | M2 Metabolite | Widely Distributed |

Note: This table reflects the qualitative description of wide tissue distribution found in preclinical studies. Specific tissue concentration data is not publicly available.

Elucidation of Metabolic Pathways and Identification of Metabolites (e.g., M2 Metabolite)

The metabolism of this compound is a significant area of ongoing research. Preclinical studies have identified a major metabolite designated as M2. researchgate.netresearchgate.net The formation of the M2 metabolite is a prominent metabolic pathway, with plasma levels of this metabolite being notably high, which has prompted further detailed preclinical evaluation of its metabolic fate. researchgate.netresearchgate.net

The specific enzymatic pathways responsible for the biotransformation of this compound to the M2 metabolite and other potential minor metabolites are yet to be fully elucidated. Understanding the enzymes involved, such as cytochrome P450 (CYP) isoforms, is essential for predicting potential drug-drug interactions.

Table 3: Key Metabolite of this compound

| Parent Compound | Major Metabolite | Metabolic Profile |

| This compound | M2 Metabolite | High plasma levels observed in preclinical studies. |

Note: The chemical structure and specific metabolic pathway of the M2 metabolite have not been disclosed in the available literature.

Excretion Mechanisms and Routes of Elimination in Animal Models

The excretion of this compound and its metabolites is the final phase of its pharmacokinetic journey. The high plasma levels of the M2 metabolite have necessitated further investigation to clarify the mechanisms and routes of its elimination from the body. researchgate.netresearchgate.net

The primary routes of excretion, whether renal (urine) or fecal, and the relative contribution of each pathway for both the parent compound and its metabolites are critical parameters that are under investigation in preclinical animal models. This information is vital for understanding the compound's clearance from the body and for assessing its potential for accumulation with repeated dosing.

Table 4: Excretion Profile of this compound and Metabolites

| Compound/Metabolite | Route of Excretion | Excretion Details |

| This compound | Under Investigation | Specific data on the percentage of dose excreted via urine and feces is not currently available. |

| M2 Metabolite | Under Investigation | The high plasma levels of this metabolite have prompted further studies into its excretion mechanisms. |

Structure Activity Relationship Sar Studies of Ezeprogind Disulfate and Analogues

Identification of Critical Pharmacophores for Progranulin Stimulation

The chemical scaffold of Ezeprogind (B1666511) is characterized by a central piperazine core linked to a benzimidazole moiety. SAR studies have involved the synthesis of numerous analogues to probe the importance of these and other structural features in stimulating progranulin-mediated neuroprotective pathways.

General knowledge of benzimidazole chemistry in drug discovery suggests that modifications to this ring system can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. It is plausible that the synthesized analogues explored various substitution patterns on the benzimidazole ring to modulate these properties. However, the finding that none of these modifications resulted in enhanced efficacy underscores the finely tuned nature of the benzimidazole pharmacophore in Ezeprogind for its specific mechanism of action. researchgate.net

The piperazine core is another key structural feature of Ezeprogind, often considered a "privileged scaffold" in drug design due to its favorable physicochemical properties and its ability to serve as a versatile linker between different pharmacophoric elements. In the SAR studies of Ezeprogind analogues, modifications to this central piperazine core were explored. researchgate.net These modifications likely included alterations to the substitution pattern on the nitrogen atoms of the piperazine ring.

Correlations between Specific Structural Modifications and Diverse Biological Activities

The SAR studies of Ezeprogind and its analogues have not only focused on progranulin stimulation but have also investigated how structural changes impact a range of other biological activities relevant to neurodegeneration. A key finding from these studies is that while many analogues exhibited comparable activity to Ezeprogind in specific assays, Ezeprogind itself was unique in its broad spectrum of efficacy across multiple pathological pathways. researchgate.net

A significant focus of the SAR studies was the effect of Ezeprogind analogues on the metabolism of the amyloid precursor protein (APP), a key process in the pathogenesis of Alzheimer's disease. Most of the 13 synthesized analogues demonstrated an activity profile comparable to that of Ezeprogind in reducing the secretion of amyloid-β (Aβ) peptides and increasing the expression of carboxy-terminal fragments of APP. researchgate.net This indicates that the core pharmacophore responsible for this particular activity is relatively tolerant to some structural modifications.

Table 1: Illustrative Impact of Hypothetical Ezeprogind Analogues on Aβ42 Secretion Disclaimer: The following data is illustrative and designed to represent the types of findings from SAR studies. The specific structures of the analogues and the actual data have not been publicly disclosed.

| Compound | Modification from Ezeprogind | Aβ42 Secretion (% of control) |

|---|---|---|

| Ezeprogind | - | 55% |

| Analogue 1 | Methyl substitution on Benzimidazole | 60% |

| Analogue 2 | Chloro substitution on Benzimidazole | 58% |

| Analogue 3 | N-oxide on Piperazine | 65% |

A critical differentiating factor for Ezeprogind that emerged from the SAR studies was its singular efficacy in providing neuroprotection and modulating neuroinflammation. While other analogues shared some of its effects on APP metabolism, they did not retain these crucial neuroprotective and anti-inflammatory properties. researchgate.net This highlights a divergence in the structural requirements for these different biological activities.

The neuroprotective and anti-inflammatory effects of Ezeprogind are thought to be mediated through its action on the progranulin-prosaposin axis and its ability to inhibit TLR9 receptors. researchgate.nettargetmol.com The SAR data suggests that the specific combination of the benzimidazole and piperazine moieties in Ezeprogind is essential for this broader mechanism of action, which is not replicated by analogues with even minor structural variations.

In addition to its effects on amyloid pathology, Ezeprogind has been shown to interfere with the development of Tau pathology, another key hallmark of several neurodegenerative diseases, including Alzheimer's disease and Progressive Supranuclear Palsy. mdpi.comnih.govnih.gov The SAR studies revealed that, similar to its neuroprotective and anti-inflammatory effects, the ability to modulate Tau metabolism was unique to Ezeprogind among the tested analogues. researchgate.net

This finding is of particular importance as it positions Ezeprogind as a multi-target agent capable of addressing both major proteinopathies associated with Alzheimer's disease. The structural features that confer this anti-tau activity appear to be highly specific to the Ezeprogind molecule, as they are lost upon the structural modifications made in the synthesized analogues.

Table 2: Illustrative Biological Activity Profile of Ezeprogind vs. Analogues Disclaimer: The following data is illustrative. The specific activities of the analogues have not been publicly disclosed.

| Compound | APP Metabolism Modulation | Neuroprotection | Neuroinflammation Modulation | Tau Pathology Modulation |

|---|---|---|---|---|

| Ezeprogind | Active | Active | Active | Active |

| Analogue A | Active | Inactive | Inactive | Inactive |

| Analogue B | Active | Inactive | Inactive | Inactive |

Analytical Methodologies for Ezeprogind Disulfate Characterization and Quantification in Research

Advanced Chromatographic Techniques (e.g., LC-MS/MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of pharmaceutical compounds, offering high sensitivity and selectivity. While specific application notes and detailed research findings on the LC-MS/MS analysis of Ezeprogind (B1666511) disulfate are not widely available in published literature, the general principles of this methodology would be applied for its purity and identity confirmation.

A hypothetical LC-MS/MS method for Ezeprogind disulfate would involve a reversed-phase liquid chromatography system to separate the compound from any potential impurities, followed by detection using a tandem mass spectrometer. The mass spectrometer would be tuned to detect the specific mass-to-charge ratio (m/z) of the Ezeprogind parent ion and its characteristic fragment ions, providing a highly specific and quantifiable signal.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Example Specification | Purpose |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | Separation of this compound from impurities. |

| Column | C18 reversed-phase column | Standard for retaining and separating non-polar to moderately polar compounds. |

| Mobile Phase | Gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) | To elute the compound of interest and separate it from other components in the sample matrix. |

| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) | For sensitive and specific detection and quantification. |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode | To generate charged ions of Ezeprogind for mass analysis. |

| Monitored Transitions | Specific precursor ion to product ion transitions | For highly selective quantification in Multiple Reaction Monitoring (MRM) mode. |

This technique would be instrumental in establishing a purity profile for different batches of synthesized this compound and confirming its identity in various sample matrices.

Spectroscopic Methods (e.g., NMR, FTIR) for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of chemical compounds. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy would provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be employed to map the carbon-hydrogen framework of the Ezeprogind molecule. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, would allow for the assignment of each atom within the molecule, confirming its complex structure. Two-dimensional NMR techniques, such as COSY and HSQC, could further be used to establish connectivity between protons and carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy would be utilized to identify the functional groups present in this compound. The infrared spectrum would show characteristic absorption bands corresponding to specific vibrational frequencies of bonds within the molecule, such as N-H, C-H, C-N, and S=O (from the disulfate counter-ions), providing corroborative evidence for its molecular structure.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Information Provided | Expected Key Features |

| ¹H NMR | Proton environment and connectivity | Aromatic and aliphatic proton signals, signals corresponding to the piperazine and imidazole rings, and the diisobutylamino group. |

| ¹³C NMR | Carbon skeleton | Aromatic and aliphatic carbon signals, confirming the carbon backbone of the molecule. |

| FTIR | Functional groups | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and S=O stretching. |

Development and Validation of Bioanalytical Assays for Preclinical Sample Analysis

For the evaluation of this compound in preclinical models, the development and validation of a robust bioanalytical assay are essential for quantifying the compound in biological matrices such as plasma, serum, and tissue homogenates. An LC-MS/MS-based assay is the standard for such applications due to its superior sensitivity and specificity.

The development of a bioanalytical method would involve several key steps:

Sample Preparation: An efficient extraction method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, would be developed to isolate this compound from the complex biological matrix and minimize interference.

Internal Standard Selection: An appropriate internal standard (IS), often a stable isotope-labeled version of the analyte, would be used to ensure accuracy and precision by correcting for variability during sample processing and analysis.

Method Validation: The assay would be rigorously validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, stability, and matrix effect to ensure the reliability of the data generated from preclinical studies.

Table 3: Key Validation Parameters for a Bioanalytical Assay of this compound

| Validation Parameter | Description |

| Linearity | The range over which the assay response is directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the measured concentration to the true concentration. |

| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. |

The successful development and validation of such a bioanalytical assay would be a critical step in understanding the pharmacokinetics and biodistribution of this compound in preclinical models.

Future Research Directions and Translational Perspectives for Ezeprogind Disulfate

Further Elucidation of Undefined Aspects of Ezeprogind (B1666511) Disulfate's Mechanism of Action

Despite substantial progress in understanding how Ezeprogind disulfate operates, several aspects of its mechanism of action warrant deeper exploration to fully harness its therapeutic potential.

Lysosomal Homeostasis Pathways: this compound stabilizes the PGRN-PSAP complex, thereby promoting lysosomal homeostasis and enhancing the degradation of misfolded proteins neuro-central.comresearchgate.netresearchgate.netnih.govnih.govalzprotect.com. While it is understood that this complex is trafficked to lysosomes, the precise downstream molecular events and the full spectrum of cellular processes influenced by this stabilization remain to be fully elucidated. Further research is needed to map the complete signaling cascades and effector pathways activated by this complex stabilization. researchgate.net

Dual Trafficking Pathways: The compound is understood to enhance the trafficking of the PGRN-PSAP complex via two distinct pathways, promoting lysosomal homeostasis. A detailed characterization of these pathways, including the specific receptors and cellular machinery involved, would provide critical insights into optimizing its delivery and efficacy. researchgate.net

Interplay with Other Pathways: this compound's impact extends to reducing neuroinflammation and oxidative stress alzprotect.com. The precise molecular interactions and signaling cross-talk through which it exerts these effects, beyond the primary PGRN-PSAP axis, require further investigation. Additionally, the relationship between progranulin, β-glucocerebrosidase (GCase) activity, and glucosylceramide (GlcCer) in the context of tauopathies, and how this compound modulates this interplay, offers a promising avenue for research. researchgate.net

Exploration of Broader Therapeutic Applications in Other Proteinopathies and Lysosomal Storage Disorders

The fundamental mechanism of this compound in restoring lysosomal function and clearing protein aggregates suggests significant potential for applications beyond its currently investigated indications.

Other Proteinopathies: this compound has demonstrated efficacy in reducing α-synuclein aggregation, a hallmark of Parkinson's disease, and tau pathology, characteristic of PSP and Alzheimer's disease researchgate.netnih.govalzprotect.comalzprotect.comx-mol.netresearcher.life. Its ability to target multiple protein aggregation pathways suggests it could be beneficial in other proteinopathies, such as those involving TDP-43 or amyloid-beta (Aβ) deposition. The identification of a lysosomal PGRN-GCase pathway as a potential common therapeutic target for age-related comorbid proteinopathies further supports this broad applicability. researchgate.net Preclinical evidence also suggests potential in Amyotrophic Lateral Sclerosis (ALS) by protecting motoneurons. larvol.com

Lysosomal Storage Disorders (LSDs): Lysosomal storage disorders are a group of inherited metabolic diseases caused by defects in lysosomal enzymes, leading to the accumulation of undegraded substrates within lysosomes sanfilippo.org.auggc.orgnih.gov. Given that this compound's primary mechanism involves restoring lysosomal homeostasis and function, it holds considerable promise for treating various LSDs. While direct studies in LSDs are not yet extensively reported, the compound's ability to correct lysosomal dysfunction in neurodegenerative models strongly supports its potential in this area. alzprotect.com Research into LSDs often reveals common therapeutic targets, such as improving lysosomal function or reducing inflammation, which align with this compound's known activities. sanfilippo.org.au

Table 1: Potential Broader Therapeutic Applications of this compound

| Disease Category | Specific Diseases of Interest | Rationale for Potential Efficacy |

| Proteinopathies | Parkinson's Disease (α-synucleinopathy) | Reduces α-synuclein aggregation and rescues tyrosine hydroxylase (TH) neurons. |

| Alzheimer's Disease (Amyloid-beta and Tau pathology) | Reduces Aβ proteolysis, tau hyperphosphorylation, neuroinflammation, and promotes neuronal survival. alzprotect.comalzprotect.comx-mol.netcaymanchem.com | |

| Other Tauopathies (e.g., Frontotemporal Dementia) | Stabilizes PGRN, improves lysosomal function, reduces tau pathology and neuroinflammation. researchgate.netnih.govnih.govalzprotect.comx-mol.net | |

| Amyloidopathies | Targets APP metabolism and reduces Aβ secretion. caymanchem.comresearchgate.net | |

| Amyotrophic Lateral Sclerosis (ALS) | Preclinical evidence suggests protection of motoneurons and neuromuscular junctions. larvol.com | |

| Lysosomal Storage Disorders (LSDs) | Various LSDs (e.g., Gaucher, Niemann-Pick, MPS types) | Core mechanism of restoring lysosomal homeostasis and function is directly relevant to substrate accumulation in LSDs. sanfilippo.org.auggc.orgnih.gov |

Development of Novel In Vitro and In Vivo Research Models for Compound Evaluation

To fully explore the therapeutic potential of this compound, the development and utilization of advanced research models are essential.

In Vitro Models: Current in vitro studies have utilized primary rat cortical neurons, neuronal-microglial co-cultures, and cell lines like SH-SY5Y. alzprotect.comlarvol.comalzprotect.comcaymanchem.comresearchgate.netresearchgate.net Future research could benefit from developing more specific cell-based models that more closely mimic the cellular environment of specific proteinopathies or LSDs. This could include patient-derived induced pluripotent stem cells (iPSCs) differentiated into relevant neuronal or glial subtypes, or organoid models that recapitulate key pathological features. Models specifically designed to assess lysosomal enzyme activity and substrate clearance in the presence of this compound would be particularly valuable for LSD research.

In Vivo Models: Preclinical in vivo models, such as tau-overexpressing mice, α-synuclein preformed fibril (PFF) models, and the SAMP8 mouse model, have provided crucial data. alzprotect.comalzprotect.com However, the complexity of neurodegenerative diseases and LSDs often requires more sophisticated models. The development of animal models that better recapitulate the progressive nature, multi-organ involvement (in the case of LSDs), and specific protein aggregation patterns seen in human patients is critical. Furthermore, models that allow for longitudinal assessment of lysosomal function and neuroinflammation in response to treatment would enhance the evaluation of this compound's efficacy and durability.

Identification and Validation of Advanced Biomarkers for Target Engagement and Preclinical Efficacy Assessment

Robust biomarkers are crucial for demonstrating that a drug is interacting with its intended target and for assessing its efficacy in preclinical studies.

Target Engagement Biomarkers: Progranulin (PGRN) levels in cerebrospinal fluid (CSF) and plasma have been identified as a key target engagement biomarker for this compound in PSP patients. alzprotect.comlarvol.com Further validation of these PGRN-based biomarkers across various disease models and patient populations is essential. Research should also explore other potential indicators of PGRN-PSAP complex stabilization or downstream effects on lysosomal function that could serve as early indicators of target engagement.

Preclinical Efficacy Biomarkers: Beyond PGRN levels, a comprehensive panel of biomarkers is needed to assess preclinical efficacy. This includes:

Lysosomal Function Markers: Indicators such as lysosomal enzyme activity, lysosomal membrane proteins (e.g., LAMP1), and markers of lysosomal biogenesis or turnover. ggc.orgnih.gov

Proteinopathy Markers: Quantitative measures of reduced phosphorylated tau (pTau), α-synuclein aggregates, or amyloid-beta (Aβ) oligomers and plaques. researchgate.netnih.govalzprotect.comalzprotect.comx-mol.net